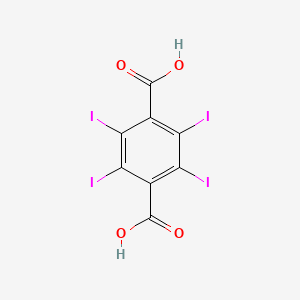

2,3,5,6-Tetraiodoterephthalic acid

説明

2,3,5,6-Tetraiodoterephthalic acid (C₈H₂I₄O₄) is a halogenated derivative of terephthalic acid, where iodine atoms occupy all four ortho positions relative to the carboxylic acid groups. This compound exhibits exceptional thermal stability compared to other iodinated terephthalic acids, such as diiodo derivatives, which are significantly less stable . During thermolysis, it produces the largest carbon residue among its iodinated analogs, a property attributed to the high atomic mass and polarizability of iodine, which enhances intermolecular interactions and delays decomposition . Its structural rigidity and stability make it a candidate for high-temperature material applications, though its synthesis and handling require careful optimization due to iodine’s reactivity and bulkiness.

特性

IUPAC Name |

2,3,5,6-tetraiodoterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2I4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPWHIBRMNBPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)I)C(=O)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2I4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248150 | |

| Record name | 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-84-0 | |

| Record name | 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetraiodoterephthalic acid typically involves the iodination of terephthalic acid. One common method includes the use of fuming sulfuric acid and iodine. The process involves dissolving terephthalic acid in 20% fuming sulfuric acid at 100°C, followed by the addition of iodine. The reaction mixture is then heated gradually to 190°C over several hours. The product is precipitated by pouring the reaction mixture into ice-cold water and further purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the controlled addition of reagents, precise temperature control, and efficient purification techniques to obtain high-purity product .

化学反応の分析

Types of Reactions

2,3,5,6-Tetraiodoterephthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the iodinated aromatic ring.

Condensation Reactions: It can react with other compounds to form larger, more complex molecules, particularly in the synthesis of metal-organic frameworks (MOFs).

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can replace iodine atoms under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products

Substituted Aromatics: Products with various functional groups replacing iodine atoms.

Metal-Organic Frameworks: Complex structures formed by coordination with metal ions, useful in catalysis and gas storage.

科学的研究の応用

Coordination Chemistry

TITPA has been extensively studied for its ability to form coordination polymers with transition metals. Research indicates that the structure and properties of these coordination compounds can be significantly influenced by the solvent used during synthesis. For instance, two copper(II) coordination polymers synthesized with tetraiodoterephthalate exhibited distinct crystal structures and properties based on the solvent environment .

Key Findings:

- The coordination of copper ions with TITPA results in unique polymeric structures.

- Solvent choice affects the stability and luminescent properties of the resulting complexes.

Luminescent Materials

TITPA-based complexes have shown promise as luminescent materials. A study demonstrated that coordination polymers formed with zinc ions and TITPA exhibit luminescence that is sensitive to various organic solvents and metal ions such as Fe³⁺. This property makes them potential candidates for use in sensing applications .

Case Study:

- A Zn(II) complex with TITPA was synthesized and characterized. It showed selective luminescence quenching in the presence of Fe³⁺ ions, indicating potential for environmental monitoring applications.

Environmental Applications

The iodine content in TITPA enhances its reactivity and potential use in environmental remediation processes. Research has explored its application in photocatalytic degradation of pollutants, leveraging its structural properties to facilitate reactions under UV light.

Research Insights:

- The thermolysis of iodinated terephthalic acids, including TITPA, has been studied to evaluate their stability and degradation pathways when exposed to heat .

- The compound's ability to absorb UV light can be harnessed for degrading organic pollutants in wastewater treatment processes.

Material Science

In material science, TITPA is being investigated as a precursor for synthesizing novel polymers and composites with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material resilience and functionality.

Applications:

- Development of high-performance plastics.

- Creation of composite materials with enhanced fire resistance due to the presence of iodine.

Synthetic Pathways

The synthesis of TITPA can involve various methods, including direct iodination of terephthalic acid or its derivatives. These synthetic routes are crucial for producing TITPA at scale for industrial applications.

Synthetic Methods Overview:

- Iodination reactions typically require controlled conditions to achieve desired yields without excessive degradation of the starting material.

- Alternative synthetic routes involve the use of iodine-containing reagents that facilitate the introduction of iodine atoms into the terephthalic framework.

作用機序

The mechanism of action of 2,3,5,6-tetraiodoterephthalic acid in its various applications depends on its chemical structure and the presence of iodine atoms. In MOF synthesis, the compound acts as a ligand, coordinating with metal ions to form stable frameworks. In medical imaging, the high atomic number of iodine enhances X-ray absorption, providing clear contrast in CT scans .

類似化合物との比較

Halogenated Derivatives

Fluorinated Analog: 2,3,5,6-Tetrafluoroterephthalic Acid (H₂TFTA, C₈H₂F₄O₄)

- Thermal Stability: Less stable than the tetraiodo analog due to fluorine’s small atomic size and strong electronegativity, which reduce van der Waals interactions.

- Applications : Widely used as a ligand in coordination polymers and metal-organic frameworks (MOFs) due to fluorine’s ability to enhance porosity and gas storage properties .

- Synthesis : Optimized via n-BuLi-mediated reactions to suppress byproducts like 2,3,5,6-tetrafluorobenzoic acid, enabling gram-scale production with minimal purification .

Brominated Analog: 2,3,5,6-Tetrabromoterephthalic Acid (H₂TBTA, C₈H₂Br₄O₄)

- Thermal Stability : Forms stable lanthanide complexes (e.g., {[La(TBTA)₁.₅(phen)₂H₂O]·3H₂O}ₙ) that decompose above 300°C, suggesting intermediate stability between fluoro and iodo derivatives .

Chlorinated Analog: 2,3,5,6-Tetrachloroterephthalic Acid

- Limited data are available, but chlorinated analogs generally exhibit lower thermal stability than iodinated counterparts due to weaker intermolecular forces.

Alkylated Derivative: 2,3,5,6-Tetramethylterephthalic Acid (C₁₂H₁₄O₄)

- Thermal Stability : Methyl groups reduce polarity and intermolecular interactions, likely resulting in lower thermal stability compared to halogenated analogs.

- Applications: Primarily used in organic synthesis and polymer research due to its non-reactive alkyl substituents .

Table 1: Comparative Analysis of Tetra-Substituted Terephthalic Acid Derivatives

生物活性

2,3,5,6-Tetraiodoterephthalic acid (TITPA) is a halogenated derivative of terephthalic acid that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TITPA, including synthesis methods, antibacterial properties, and other relevant biological effects.

Chemical Structure and Synthesis

TITPA is characterized by the presence of four iodine atoms attached to the terephthalic acid framework. Its chemical structure can be represented as follows:

The synthesis of TITPA typically involves the iodination of terephthalic acid using iodine or iodine-containing reagents under controlled conditions. This process allows for the selective substitution of hydrogen atoms with iodine, resulting in the formation of the tetraiodo derivative.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of TITPA. In vitro tests have shown that TITPA exhibits significant inhibitory effects against various bacterial strains. The following table summarizes the antibacterial activity observed in several studies:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 50 |

| Pseudomonas aeruginosa | 12 | 100 |

| Enterococcus faecalis | 10 | 50 |

These results indicate that TITPA has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in pharmaceutical applications .

The mechanism by which TITPA exerts its antibacterial effects is not fully understood but may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of iodine is thought to enhance its reactivity and ability to penetrate bacterial cells, leading to cytotoxic effects.

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several iodinated compounds, including TITPA. The results demonstrated that TITPA was effective against antibiotic-resistant strains of bacteria, highlighting its potential role in combating resistant infections.

- Toxicological Assessment : Another investigation focused on the toxicological profile of TITPA, revealing that while it exhibits antibacterial properties, it also poses risks at higher concentrations. The study emphasized the need for careful dosage regulation when considering TITPA for therapeutic use .

- Environmental Impact : Research on the biodegradation of iodinated compounds indicated that TITPA could be broken down by specific microbial communities in waste treatment processes. This finding suggests that while TITPA may have harmful effects at high concentrations, it could be managed effectively in environmental contexts .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3,5,6-Tetraiodoterephthalic acid to minimize byproduct formation?

- Methodological Answer : Utilize stoichiometric excess of reagents (e.g., >2 equivalents of n-BuLi) during lithiation of the precursor tetrahalobenzene, followed by controlled carbonation with CO₂. This suppresses competing pathways, such as monosubstitution (e.g., 2,3,5,6-tetrafluorobenzoic acid formation), and reduces the need for extensive purification . Recrystallization from solvents like acetone or water/acetone mixtures can further isolate the target compound .

Q. What advanced characterization techniques are critical for confirming the structural integrity of this compound derivatives?

- Methodological Answer : Combine single-crystal X-ray diffraction (SCXRD) to resolve hydrogen-bonding networks in hydrates (e.g., H₂tfBDC·3.5H₂O) with elemental analysis to validate stoichiometry. For thermally stable derivatives (e.g., ammonium salts), thermogravimetric analysis (TGA) up to 250°C under inert atmospheres confirms stability . XRPD is essential to distinguish decomposition products from sublimates .

Q. How should researchers handle and store this compound to ensure safety and compound integrity?

- Methodological Answer : Store in sealed containers under dry, room-temperature conditions to prevent hydration or decomposition. Use personal protective equipment (PPE) due to its irritant and corrosive properties. Safety protocols include immediate eye rinsing with water and consultation of safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can discrepancies between experimental and calculated elemental analysis data be resolved in the study of this compound adducts?

- Methodological Answer : When deviations arise (e.g., higher nitrogen content in ammonium adducts), employ recrystallization to isolate pure phases and validate via SCXRD. Cross-check with spectroscopic methods (e.g., IR, NMR) to detect impurities or unexpected stoichiometries. For example, an adduct initially misidentified as a 1:1 ratio of acid and ammonium salt was corrected via structural elucidation .

Q. What role does this compound play in the development of metal-organic frameworks (MOFs) with enhanced hydrogen storage capabilities?

- Methodological Answer : As a fluorinated ligand, it enhances MOF porosity and thermal stability. Synthesize MOFs by coordinating H₂tfBDC with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. Characterize gas adsorption using volumetric or gravimetric methods to assess hydrogen uptake. Note that while fluorination improves hydrophobicity, achieving "all-F-MOFs" remains a challenge requiring further ligand design .

Q. What methodological approaches are recommended for analyzing the thermal stability of this compound under varying atmospheric conditions?

- Methodological Answer : Conduct TGA in argon to distinguish sublimation (mass loss without residue) from decomposition (residue formation). For reactive atmospheres (e.g., CO₂ or NH₃), use in-situ Fourier-transform infrared spectroscopy (FTIR) to monitor gas-phase byproducts. Compare with DSC data to identify exothermic/endothermic events, such as adduct formation or phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。